![molecular formula C20H30OSi B14251827 4-Phenyl-2-[tri(propan-2-yl)silyl]cyclopent-2-en-1-one CAS No. 214116-32-2](/img/structure/B14251827.png)
4-Phenyl-2-[tri(propan-2-yl)silyl]cyclopent-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-2-[tri(propan-2-yl)silyl]cyclopent-2-en-1-one is a chemical compound known for its unique structure and properties It features a cyclopent-2-en-1-one core with a phenyl group and a tri(propan-2-yl)silyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-[tri(propan-2-yl)silyl]cyclopent-2-en-1-one typically involves the reaction of cyclopent-2-en-1-one with phenyl and tri(propan-2-yl)silyl reagents under specific conditions. One common method includes the use of a base to deprotonate the cyclopent-2-en-1-one, followed by the addition of phenyl and tri(propan-2-yl)silyl groups through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenyl-2-[tri(propan-2-yl)silyl]cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
4-Phenyl-2-[tri(propan-2-yl)silyl]cyclopent-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: Its unique structure makes it valuable in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 4-Phenyl-2-[tri(propan-2-yl)silyl]cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Phenyl-2-[tri(methyl)silyl]cyclopent-2-en-1-one
- 4-Phenyl-2-[tri(ethyl)silyl]cyclopent-2-en-1-one
- 4-Phenyl-2-[tri(butyl)silyl]cyclopent-2-en-1-one
Uniqueness
4-Phenyl-2-[tri(propan-2-yl)silyl]cyclopent-2-en-1-one is unique due to the presence of the tri(propan-2-yl)silyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds with varying alkyl groups attached to the silicon atom .
Propriétés
Numéro CAS |
214116-32-2 |
|---|---|
Formule moléculaire |
C20H30OSi |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
4-phenyl-2-tri(propan-2-yl)silylcyclopent-2-en-1-one |
InChI |
InChI=1S/C20H30OSi/c1-14(2)22(15(3)4,16(5)6)20-13-18(12-19(20)21)17-10-8-7-9-11-17/h7-11,13-16,18H,12H2,1-6H3 |
Clé InChI |
VIGQHHQZFXOBNT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C1=CC(CC1=O)C2=CC=CC=C2)(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


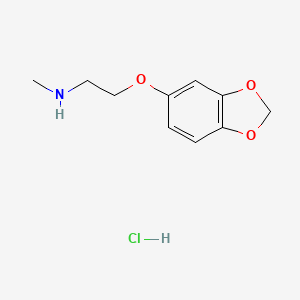
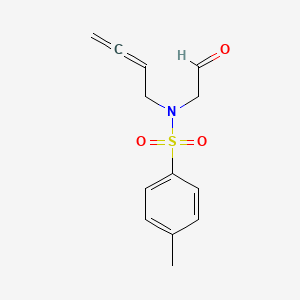
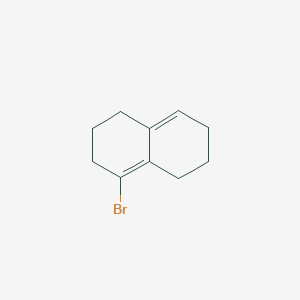
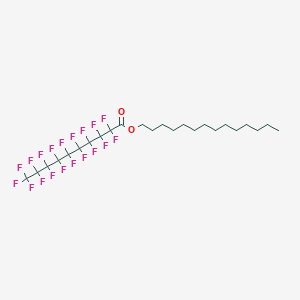
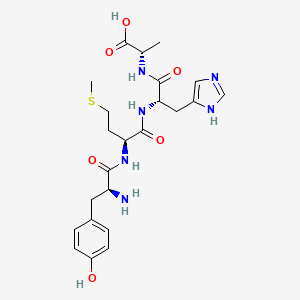
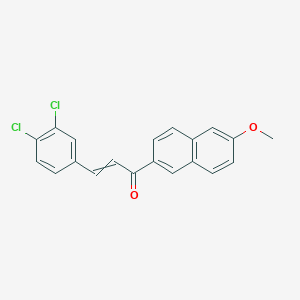
![2-Hydroxy-4-[(octylcarbamoyl)amino]benzoic acid](/img/structure/B14251775.png)
![2H-Thiopyrano[4,3-d]pyrimidine-1(5H)-propanamide, 3,4,7,8-tetrahydro-2,4-dioxo-N-[2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-](/img/structure/B14251778.png)
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-[(E)-N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]piperidin-4-yl]acetic acid](/img/structure/B14251779.png)
![1,1,1,3,3,3-Hexafluoro-2-[(methylamino)methyl]propan-2-ol](/img/structure/B14251782.png)

![(6R,7R)-5,12,13,16-tetraoxadispiro[5.0.57.46]hexadec-14-ene-14,15-dicarbonitrile](/img/structure/B14251808.png)
![2-[({4-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]phenyl}methyl)amino]ethan-1-ol](/img/structure/B14251809.png)
![4-{[Bis(2-chloroethyl)amino]methyl}benzonitrile](/img/structure/B14251810.png)
